
7-Bromo-1-(sec-butyl)-4-azaindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1-(sec-butyl)-4-azaindole is a synthetic organic compound belonging to the class of azaindoles. Azaindoles are heterocyclic compounds containing a nitrogen atom in the indole ring. The presence of a bromine atom at the 7th position and a sec-butyl group at the 1st position makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-(sec-butyl)-4-azaindole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-azaindole and sec-butyl bromide.
Bromination: The 4-azaindole undergoes bromination at the 7th position using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Alkylation: The brominated product is then subjected to alkylation with sec-butyl bromide in the presence of a strong base like potassium carbonate (K2CO3) to introduce the sec-butyl group at the 1st position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-(sec-butyl)-4-azaindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaN3 in dimethylformamide (DMF), KSCN in acetone.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of azido or thiocyanato derivatives.
Scientific Research Applications
7-Bromo-1-(sec-butyl)-4-azaindole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-1-(sec-butyl)-4-azaindole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1-methyl-4-azaindole: Similar structure but with a methyl group instead of a sec-butyl group.
7-Chloro-1-(sec-butyl)-4-azaindole: Similar structure but with a chlorine atom instead of a bromine atom.
1-(sec-Butyl)-4-azaindole: Lacks the bromine atom at the 7th position.
Uniqueness
7-Bromo-1-(sec-butyl)-4-azaindole is unique due to the presence of both the bromine atom and the sec-butyl group, which may confer distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H13BrN2 |
|---|---|
Molecular Weight |
253.14 g/mol |
IUPAC Name |
7-bromo-1-butan-2-ylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C11H13BrN2/c1-3-8(2)14-7-5-10-11(14)9(12)4-6-13-10/h4-8H,3H2,1-2H3 |
InChI Key |
OJDJJQSNLODZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=CC2=NC=CC(=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


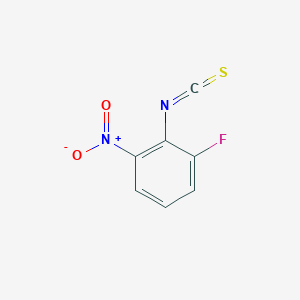
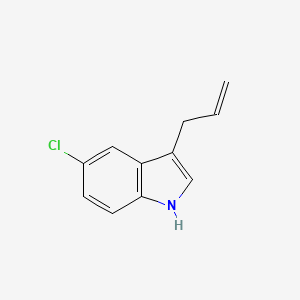
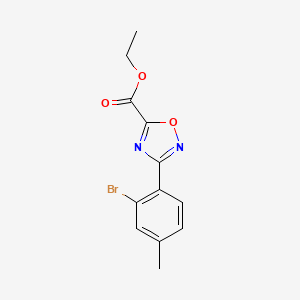
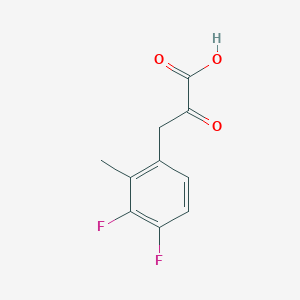
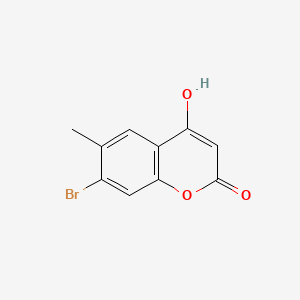
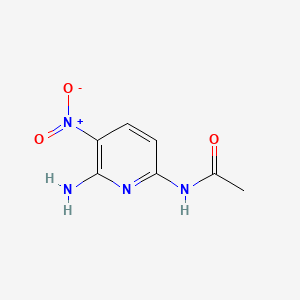
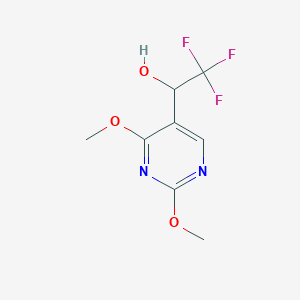
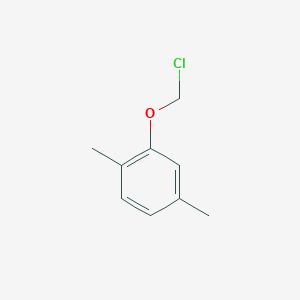

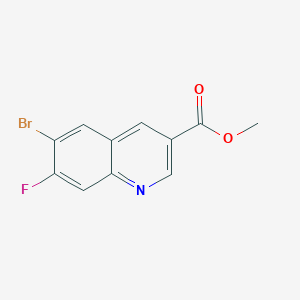
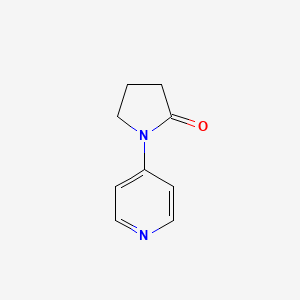
![Benzo[5,6][1,4]oxathiino[2,3-b]phenoxathiine](/img/structure/B13699314.png)
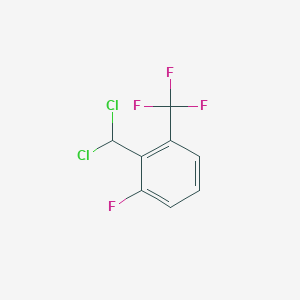
![6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13699324.png)
